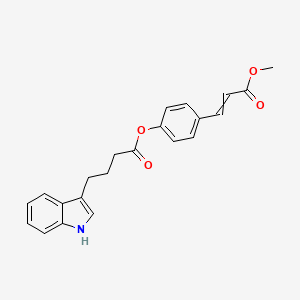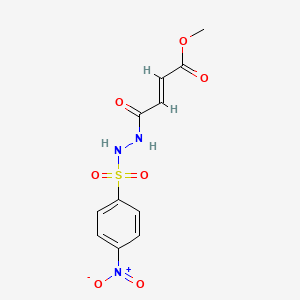
1-Methyl-3-(pent-1-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(pent-1-en-1-yl)benzene, also known as m-Cymenene, is an organic compound with the molecular formula C12H16. It is a derivative of benzene, featuring a methyl group and a pent-1-en-1-yl group attached to the benzene ring. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(pent-1-en-1-yl)benzene can be synthesized through various organic reactions. One common method involves the alkylation of toluene (methylbenzene) with pent-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions: 1-Methyl-3-(pent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bond in the pent-1-en-1-yl group to form 1-Methyl-3-(pentyl)benzene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. For instance, nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group to the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Concentrated nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2), Lewis acids (AlCl3)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: 1-Methyl-3-(pentyl)benzene
Substitution: Nitro, sulfonic, or halogenated derivatives
科学的研究の応用
1-Methyl-3-(pent-1-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-Methyl-3-(pent-1-en-1-yl)benzene depends on the specific chemical reactions it undergoes In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products
類似化合物との比較
1-Methyl-3-(pent-1-en-1-yl)benzene can be compared to other similar compounds, such as:
m-Cymene (1-Methyl-3-(1-methylethyl)benzene): Similar structure but with an isopropyl group instead of a pent-1-en-1-yl group.
m-Cymenene (1-Methyl-3-(prop-1-en-2-yl)benzene): Similar structure but with a prop-1-en-2-yl group instead of a pent-1-en-1-yl group.
m-Isopropyltoluene (1-Methyl-3-isopropylbenzene): Similar structure but with an isopropyl group instead of a pent-1-en-1-yl group.
These compounds share similar chemical properties and reactivity patterns but differ in their specific substituents, which can influence their physical properties and applications.
特性
CAS番号 |
116164-72-8 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC名 |
1-methyl-3-pent-1-enylbenzene |
InChI |
InChI=1S/C12H16/c1-3-4-5-8-12-9-6-7-11(2)10-12/h5-10H,3-4H2,1-2H3 |
InChIキー |
MVPMEAVUUSNGFH-UHFFFAOYSA-N |
正規SMILES |
CCCC=CC1=CC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299891.png)

![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)
![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)

![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)


![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)
![4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14299930.png)

